molecular formula C9H8S B14753366 4H-1-Benzothiopyran CAS No. 254-36-4

4H-1-Benzothiopyran

Cat. No.: B14753366
CAS No.: 254-36-4
M. Wt: 148.23 g/mol
InChI Key: JWSWGVMVRLVNAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-1-Benzothiopyran can be synthesized through several methods. One common approach involves the reaction of S-phenyl 3-oxobutanethioates with polyphosphoric acid (PPA), which leads to the formation of thiochromones through a rearrangement process . Another method includes the reaction of acyl (aroyl)thiosalicylic acids with phenyl (triphenylphosphoranylidene)ethenimine, followed by intramolecular Wittig cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzothiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Dimethyl sulfate for methylation reactions.

Major Products Formed:

Comparison with Similar Compounds

Properties

CAS No.

254-36-4

Molecular Formula

C9H8S

Molecular Weight

148.23 g/mol

IUPAC Name

4H-thiochromene

InChI

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-4,6-7H,5H2

InChI Key

JWSWGVMVRLVNAA-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC2=CC=CC=C21

Origin of Product

United States

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